molecular formula C8H13IN2 B2988180 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole CAS No. 1354705-95-5

4-Iodo-1-isobutyl-3-methyl-1H-pyrazole

Cat. No.: B2988180
CAS No.: 1354705-95-5
M. Wt: 264.11
InChI Key: KFLASZLHLHCRKJ-UHFFFAOYSA-N
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Description

4-Iodo-1-isobutyl-3-methyl-1H-pyrazole is a heterocyclic organic compound characterized by the presence of an iodine atom at the fourth position, an isobutyl group at the first position, and a methyl group at the third position of the pyrazole ring. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole typically involves the iodination of a suitable pyrazole precursor. One common method is the reaction of 1-isobutyl-3-methyl-1H-pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve a similar iodination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process often includes recrystallization or column chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Iodo-1-isobutyl-3-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the pyrazole ring can facilitate binding to these targets through various interactions, including hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

  • 4-Iodo-1-isopropyl-1H-pyrazole
  • 4-Iodo-3-trifluoromethyl-1H-pyrazole
  • 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole

Comparison: 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific research applications .

Properties

IUPAC Name

4-iodo-3-methyl-1-(2-methylpropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IN2/c1-6(2)4-11-5-8(9)7(3)10-11/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLASZLHLHCRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1I)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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